molecular formula C16H16O4 B1631868 Loureirin C CAS No. 116384-24-8

Loureirin C

Cat. No. B1631868
M. Wt: 272.29 g/mol
InChI Key: LCKRZXFBCWYAKU-UHFFFAOYSA-N
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Description

Loureirin C is a dihydrochalcone compound found in dragon’s blood . It has been shown to have anti-bacterial, anti-spasmodic, anti-inflammatory, analgesic, anti-diabetic, and anti-tumor activities .


Molecular Structure Analysis

The molecular formula of Loureirin C is C16H16O4 . Its molecular weight is 272.3 . More detailed structural analysis would require specific experimental data or computational modeling.


Chemical Reactions Analysis

Loureirin C has been studied for its antioxidation mechanism by radical scavenging . The density functional theory (DFT) calculations allowed researchers to elucidate the antioxidation mechanisms of Loureirin C. Fukui function analysis reveals the radical scavenging of Loureirin C by hydrogen abstraction mechanism, the complex formation by e-transfer, and radical adduct formation (RAF) mechanism .


Physical And Chemical Properties Analysis

Loureirin C is a solid, white to off-white compound . The storage conditions for Loureirin C are at -20°C for 3 years and at 4°C for 2 years .

Scientific Research Applications

Antifungal and Biofilm Inhibition Properties

Loureirin C exhibits significant antifungal properties, particularly against Candida albicans. It effectively inhibits the formation of C. albicans biofilms, which are known to contribute to the pathogenicity of fungal infections. This inhibition is linked to its ability to decrease cell surface hydrophobicity and suppress hyphal formation, crucial traits for the adhesion and morphological transition of C. albicans. Furthermore, Loureirin C downregulates the expression of genes related to adhesion and biofilm formation. In vivo studies using infection models further confirm its antifungal effect and low toxicity, highlighting its potential as an antifungal agent (Lin et al., 2019).

Antiplatelet and Anticoagulant Effects

Loureirin A, a related compound, demonstrates notable antiplatelet activity by inhibiting platelet activation through the impairment of the PI3K/Akt signaling pathway. This suggests its potential use in conditions where platelet aggregation and blood clotting are a concern (Hao et al., 2015).

Diabetes Management

Loureirin B, another related compound, promotes insulin secretion and shows potential in diabetes management. It appears to work by inhibiting the KATP channel, thereby facilitating the influx of calcium ions into cells. This action enhances insulin secretion, suggesting its utility in treating diabetes (Sha et al., 2018).

Neuroprotection in Ischemic Stroke

Loureirin C demonstrates neuroprotective effects in ischemic stroke models. It alleviates brain impairment caused by ischemia and reperfusion injury by inhibiting the activation of the TLR4/NF-κB pathway, a key mediator in inflammation. This effect is linked to promoting TLR4 degradation, which could make it a promising therapeuticagent for managing ischemic stroke (Xu et al., 2022).

Immunosuppressive Effects

Loureirin B exerts immunosuppressive effects by inhibiting the STIM1/Orai1 and KV1.3 channels. This action inhibits calcium ion influx and interleukin-2 secretion in T cells, suggesting its potential in treating autoimmune diseases. It provides a new understanding of the molecular mechanisms behind its immunosuppressive effects and its role as a potential lead compound for autoimmune disease therapies (Shi et al., 2021).

Scar Treatment

Loureirin B also has therapeutic effects on hypertrophic scars. It downregulates the expression of fibrosis-related molecules, inhibits scar fibroblast proliferation, and suppresses TGF-β1-induced fibrosis. This suggests its efficacy in treating pathological scars, highlighting its potential as a therapeutic compound for hypertrophic scar treatment (Bai et al., 2015).

Safety And Hazards

The safety data sheet for Loureirin C suggests avoiding contact with eyes, skin, and clothing, as well as ingestion and inhalation. It also advises against prolonged or repeated exposure .

Future Directions

While Loureirin C has shown promise in various studies, more research is needed to fully understand its potential applications and mechanisms of action. For instance, its role in the treatment of ischemic stroke and major depressive disorders could be further explored .

properties

IUPAC Name

3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-20-16-10-14(18)8-4-12(16)5-9-15(19)11-2-6-13(17)7-3-11/h2-4,6-8,10,17-18H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCKRZXFBCWYAKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)CCC(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Loureirin C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
J Xu, J Liu, Q Li, Y Mi, D Zhou, J Wang… - Phytotherapy …, 2022 - Wiley Online Library
… showed that the antiinflammatory effect of loureirin C was attributable to the inhibition of … , was increased by loureirin C (p = 0.003). Our study demonstrates that loureirin C could be a …
Number of citations: 3 onlinelibrary.wiley.com
K Kunisawa, J Shan, Q Lu, Y Yang, A Kosuge… - Neurochemical …, 2022 - Springer
… Loureirin C and Xanthoceraside are extracts of dragon’s … In this study, we examined whether Loureirin C and Xanthoceraside … CUMS, the mice were treated with Loureirin C (0.64 mg/kg) …
Number of citations: 5 link.springer.com
Y Liu, Y Mi, Y Wang, Q Meng, L Xu, Y Liu, D Zhou… - Phytomedicine, 2023 - Elsevier
… of Loureirin C on ferroptosis may greatly depend on its adjusting effect on the Nrf2 pathway, suggesting that Loureirin C … These novel discoveries on the role of Loureirin C on IS models …
Number of citations: 2 www.sciencedirect.com
Y Yang, A Mouri, Q Lu, K Kunisawa, H Kubota… - Neurochemical …, 2022 - Springer
… Loureirin C (Lou C) is a compound derived from red resin extracted from the stems of Chinese dragon's blood. Xanthoceraside (Xan) is a triterpenoid saponin extracted from the husks …
Number of citations: 6 link.springer.com
YS Liu, GY Zhang, Y Hou - Molecules, 2023 - mdpi.com
Recent pharmacological studies have shown that dragon’s blood has an anti-cerebral ischemia effect. Loureirin C (LC), a kind of dihydrochalcone compound in dragon’s blood, is …
Number of citations: 2 www.mdpi.com
SC Guo, B Yu, Q Jia, HY Yan, LQ Wang, FF Sun… - Journal of …, 2024 - Elsevier
Ethnopharmacological relevance Resina Draconis (RD) is the red resin of Dracaena cochinchinensis (Lour.) SC Chen and most used as a hemostatic drug in traditional Chinese …
Number of citations: 3 www.sciencedirect.com
P Xu, S Li, Q Wu, L Yang, N Zheng, C Zhu, P Liu, N Li… - Fitoterapia, 2023 - Elsevier
… activity of loureirin C in organisms, we verified the estrogenic activity of loureirin C by the … In this work, we demonstrate for the first time that loureirin C is a novel ERα modulator and …
Number of citations: 3 www.sciencedirect.com
Y Li, Y Zhang, R Wang, L Wei, Y Deng… - Journal of Chromatography …, 2017 - Elsevier
… Among them, loureirin A, loureirin B and loureirin C were … including loureirin A, loureirin B, loureirin C and 7,4′-… of loureirin A, loureirin B, loureirin C, 7,4′-dihydroxyflavone …
Number of citations: 14 www.sciencedirect.com
H Ma, X Duan, R Zhang, H Li, Y Guo, Y Tian… - Evidence-Based …, 2022 - hindawi.com
It has been recently shown that loureirin A (LA), a major active component of resina draconis, might be effective in the prevention and treatment of liver fibrosis. We examined whether …
Number of citations: 2 www.hindawi.com
Y Li, GQ Li, Y Li, Y Deng, L Deng - Journal of pharmaceutical and …, 2016 - Elsevier
… four phenolic components loureirin A, loureirin C, 7,4′-dihydroxyflavone, and pterostilbene in bio-matrices, and the pharmacokinetics (PK) and excretion studies of loureirin C and 7,4′…
Number of citations: 6 www.sciencedirect.com

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